Methyl (3S)-3-methyl-4-oxopentanoate
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: LY146032 is synthesized through a complex fermentation process involving the bacterium Streptomyces roseosporus . The process begins with the fermentation of the bacterium to produce the A21978C complex, which is then chemically modified to produce LY146032 . The key steps in the synthesis include the removal of the fatty acid side chain from the A21978C nucleus and the reacylation of the nucleus with the desired acyl group, such as the n-decanoyl group .
Industrial Production Methods: The industrial production of LY146032 involves large-scale fermentation followed by chromatographic purification . The fermentation broth is first subjected to a reverse-phase non-functional resin to adsorb the compound. The resin is then converted to the organic phase for the resolution step, resulting in the purified LY146032 .
Chemical Reactions Analysis
Types of Reactions: LY146032 undergoes various chemical reactions, including oxidation, reduction, and substitution . These reactions are essential for modifying the compound’s structure and enhancing its antibacterial properties.
Common Reagents and Conditions: Common reagents used in the reactions involving LY146032 include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and substitution reagents like alkyl halides . The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels, to ensure the desired modifications .
Major Products Formed: The major products formed from the reactions involving LY146032 include modified lipopeptide derivatives with enhanced antibacterial activity . These derivatives are often more effective against resistant bacterial strains .
Scientific Research Applications
LY146032 has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry . In chemistry, it is used as a model compound for studying the synthesis and modification of lipopeptides . In biology, it is used to investigate the mechanisms of bacterial resistance and the interactions between antibiotics and bacterial cell membranes . In medicine, LY146032 is used to treat serious bacterial infections, including those caused by methicillin-resistant Staphylococcus aureus and vancomycin-resistant Enterococci . In industry, it is used in the development of new antibiotics and antimicrobial agents .
Mechanism of Action
LY146032 exerts its effects by binding to the bacterial cell membrane and causing rapid depolarization . This disrupts the membrane potential and inhibits essential cellular processes, leading to bacterial cell death . The molecular targets of LY146032 include the lipid II molecule and the cell membrane itself . The pathways involved in its mechanism of action include the disruption of cell wall synthesis and the inhibition of protein, DNA, and RNA synthesis .
Comparison with Similar Compounds
LY146032 is often compared with other similar compounds, such as vancomycin, teicoplanin, and cefamandole . While all these compounds are effective against Gram-positive bacteria, LY146032 has several unique features that set it apart. For instance, LY146032 has a broader spectrum of activity against resistant bacterial strains and a unique mechanism of action that involves disrupting the bacterial cell membrane . Additionally, LY146032 is more effective in vitro against oxacillin-resistant staphylococci compared to vancomycin and teicoplanin .
List of Similar Compounds:- Vancomycin
- Teicoplanin
- Cefamandole
- Ciprofloxacin
Properties
CAS No. |
124686-29-9 |
---|---|
Molecular Formula |
C7H12O3 |
Molecular Weight |
144.17 g/mol |
IUPAC Name |
methyl (3S)-3-methyl-4-oxopentanoate |
InChI |
InChI=1S/C7H12O3/c1-5(6(2)8)4-7(9)10-3/h5H,4H2,1-3H3/t5-/m0/s1 |
InChI Key |
DPWCQWVJGUAQCY-YFKPBYRVSA-N |
SMILES |
CC(CC(=O)OC)C(=O)C |
Isomeric SMILES |
C[C@@H](CC(=O)OC)C(=O)C |
Canonical SMILES |
CC(CC(=O)OC)C(=O)C |
Synonyms |
Pentanoic acid, 3-methyl-4-oxo-, methyl ester, (S)- (9CI) |
Origin of Product |
United States |
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